Zirconium acetate

Descripción

Propiedades

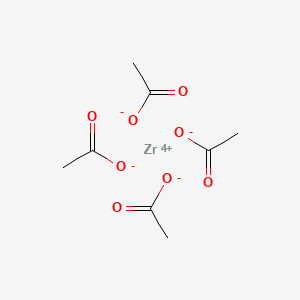

IUPAC Name |

zirconium(4+);tetraacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFVROSEPLMJAP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890586 | |

| Record name | Zirconium(4+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Aqueous solution is faint yellow; [MSDSonline] | |

| Record name | Acetic acid, zirconium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(IV) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4229-34-9, 7585-20-8 | |

| Record name | Acetic acid, zirconium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, zirconium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, zirconium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(4+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium(4+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zirconium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium acetate (B1210297) is a versatile zirconium compound with a range of applications in various industrial and scientific fields. In its aqueous form, it is typically a clear, colorless, and mildly acidic solution. The chemistry of zirconium in aqueous solutions is complex, often involving the formation of polymeric or cluster species. Recent studies have shown that zirconium acetate can exist as a hexanuclear cluster with the formula Zr₆(O)₄(OH)₄(CH₃COO)₁₂.[1][2][3] This unique structure and its reactive nature make it a valuable precursor and crosslinking agent.

In the realm of drug development, this compound is gaining attention for its role in the formation of hydrogels for controlled drug delivery.[4][5][6] Its ability to crosslink polymeric chains enables the creation of biocompatible matrices that can encapsulate and release therapeutic agents in a controlled manner. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their work.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a zirconium precursor with acetic acid. The choice of precursor can influence the reaction conditions, yield, and purity of the final product. Below are detailed protocols for two common synthesis routes.

Experimental Protocol 1: Synthesis from Zirconium Carbonate

This method involves the reaction of zirconium carbonate with acetic acid. It is a straightforward process that yields a this compound solution.

Materials:

-

Zirconium carbonate (Zr(CO₃)₂·xH₂O)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Electric heating enamel reaction kettle

-

Stirrer

-

Filtration apparatus (e.g., 200 mesh filter cloth and microporous filter with 1 μm aperture)

-

Evaporation and crystallization setup (e.g., water bath)

Procedure:

-

Charging the Reactor: Introduce a specific quantity of zirconium carbonate into the electric heating enamel reaction kettle. For example, one protocol suggests starting with 1000 kg of zirconium carbonate.[7]

-

Addition of Acetic Acid: Add a controlled amount of acetic acid to the reactor. The weight ratio of zirconium carbonate to acetic acid is crucial and can range from 1:0.35 to 1:0.75.[7][8] For 1000 kg of zirconium carbonate, 750 kg of acetic acid can be used.[7]

-

Reaction and Dissolution: Begin stirring the mixture and heat the reactor. The temperature should be controlled within the range of 20°C to 80°C.[8] The reaction is complete when the solution becomes clear. This can be monitored by taking samples and observing the complete dissolution of the reactants.

-

Filtration: Once the reaction is complete and the solution is clear, filter the resulting this compound solution. A multi-stage filtration process is recommended for higher purity, starting with a 200 mesh filter cloth followed by a microporous filter with a 1 μm aperture.[7]

-

Concentration and Crystallization (Optional): If a solid product is desired, the filtrate can be concentrated through evaporation. This is typically done in a water bath at a constant temperature (e.g., 90°C) until crystallization occurs.[7] The resulting crystals are then cooled to room temperature.

-

Dilution (for solution): To obtain a this compound solution with a specific zirconium oxide (ZrO₂) content, the high-concentration solution can be diluted with deionized water.[8]

Experimental Protocol 2: Synthesis from Zirconium Oxychloride

This method utilizes zirconium oxychloride as the starting material and involves its reaction with acetic acid. This route can lead to the formation of crystalline this compound clusters.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Acetic acid (CH₃COOH)

-

Ammonium (B1175870) acetate solution (CH₃COONH₄)

-

Deionized water

-

Beakers and stirring equipment

-

pH meter

Procedure:

-

Preparation of Stock Solutions: Prepare a 1.0 M solution of ZrOCl₂·8H₂O and a 2.0 M solution of acetic acid in deionized water.[1]

-

Mixing Reactants: In a beaker, mix equal volumes of the 1.0 M ZrOCl₂ solution and the 1.0 M acetic acid solution (prepared by diluting the 2.0 M stock). For example, use 5 mL of each.[1]

-

pH Adjustment: The initial pH of the mixture will be low (around 0.30). Adjust the pH to approximately 1.77 by adding a 2 M ammonium acetate solution.[1] This step is crucial for the formation of the desired this compound species.

-

Crystallization: Allow the clear solution to slowly evaporate at room temperature. Over time, this compound crystals will form.[1]

-

Isolation of Crystals: Separate the formed this compound crystals from any co-precipitated ligand crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from different precursors.

Quantitative Data on Synthesis

| Parameter | Synthesis from Zirconium Carbonate | Synthesis from Zirconium Oxychloride | Reference |

| Starting Materials | Zirconium carbonate, Acetic acid | Zirconium oxychloride, Acetic acid | [7][8],[1] |

| Reaction Temperature | 20 - 80 °C | Room Temperature | [8],[1] |

| ZrO₂ Content in Solution | 5 - 31% | Not specified for final product | [8] |

| Product Purity | Metallic impurities < 50 ppm | Crystalline solid | [7],[1] |

| Key Process Step | Controlled heating and dissolution | pH adjustment and slow evaporation | [7][8],[1] |

Characterization of this compound

A thorough characterization of synthesized this compound is essential to confirm its identity, purity, and structural properties. Various analytical techniques are employed for this purpose.

Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a suitable IR-transparent window. For solutions, a liquid cell can be used.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands. Key peaks to look for include:

-

~3400 cm⁻¹: Broad peak corresponding to O-H stretching vibrations of hydroxyl groups and adsorbed water.

-

~2930 cm⁻¹: C-H stretching vibrations of the methyl groups in the acetate ligands.[9]

-

~1654 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (-COO⁻).[9]

-

~1390 cm⁻¹: Symmetric stretching vibration of the carboxylate group (-COO⁻).[9]

-

Below 1000 cm⁻¹: Bands corresponding to Zr-O vibrations.[10]

-

Experimental Protocol 4: X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of solid this compound.

Procedure:

-

Sample Preparation: Finely grind the crystalline this compound sample to a powder.

-

Data Collection: Mount the powder sample in the diffractometer and collect the diffraction pattern over a specific 2θ range using a defined X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal system, space group, and unit cell parameters. For the hexanuclear this compound cluster, Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O, detailed crystallographic data can be found in the literature.[1][2]

Quantitative Data from Characterization

| Technique | Parameter | Observed Value/Range | Reference |

| FTIR | O-H Stretching | ~3400 cm⁻¹ | General |

| C-H Stretching | ~2930 cm⁻¹ | [9] | |

| Asymmetric -COO⁻ Stretch | ~1654 cm⁻¹ | [9] | |

| Symmetric -COO⁻ Stretch | ~1390 cm⁻¹ | [9] | |

| Zr-O Vibrations | < 1000 cm⁻¹ | [10] | |

| Single-Crystal XRD | Crystal System | Orthorhombic | [1][2] |

| (for Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂) | Space Group | Pbca | [1][2] |

| Zr-O (μ₃-oxygen) distance | ~2.114 Å | [1] | |

| Zr-O (carboxylate) distance | ~2.258 Å | [1] | |

| Zr-Zr (short) distance | ~3.524 Å | [1] | |

| Zr-Zr (long) distance | ~4.986 Å | [1] |

Characterization Workflow Diagram

Caption: General workflow for the characterization of this compound.

Application in Drug Development: Hydrogel Crosslinking

This compound serves as an effective crosslinking agent for creating hydrogels from various polymers, such as sodium alginate.[4] These hydrogels can be used as matrices for the controlled release of drugs.

Mechanism of Crosslinking

The zirconium ions in the this compound solution can interact with functional groups on the polymer chains, such as carboxylate groups (-COO⁻) in sodium alginate. This ionic interaction leads to the formation of crosslinks between the polymer chains, resulting in a three-dimensional hydrogel network. The density of these crosslinks can be controlled by adjusting the concentration of the this compound solution, which in turn influences the swelling behavior and drug release kinetics of the hydrogel.[5]

Hydrogel Formation and Drug Loading Workflow

Caption: Workflow for hydrogel formation and drug loading using this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, with a focus on its application in drug delivery systems. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field. The ability of this compound to form well-defined clusters and to act as an efficient crosslinking agent highlights its potential for the development of advanced materials for biomedical applications. Further research into tuning the properties of this compound-crosslinked hydrogels will likely lead to innovative solutions for controlled drug release.

References

- 1. hzdr.de [hzdr.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Simply synthesized sodium alginate/zirconium hydrogel as adsorbent for phosphate adsorption from aqueous solution: Performance and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sol-gel processing of drug delivery zirconia/polycaprolactone hybrid materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Preparation method of this compound solution with low free acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Zirconium Acetate Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of zirconium acetate (B1210297) solution, with a focus on its behavior in aqueous environments, synthesis, and key applications relevant to research and development.

Physicochemical Properties

Zirconium acetate solution is a clear, colorless to pale-amber liquid with a faint odor of acetic acid.[1] It is soluble in water and its properties are significantly influenced by concentration, pH, and temperature.[2][3] Commercial solutions are available in various concentrations, typically reported as % ZrO2.[4][5]

Table 1: General Physicochemical Properties of this compound Solution

| Property | Value | References |

| Appearance | Clear, colorless to pale-amber liquid | [1] |

| Odor | Weak vinegar-like | [1] |

| Molecular Formula | Predominantly as a hexanuclear cluster: Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂ | [2][4] |

| pH (of commercial solutions) | 3.0 – 4.2 | [5][6] |

| Density (approx.) | 1.20 - 1.46 g/mL at 20-25 °C | [4][5] |

| Freezing Point | Approx. -5 to -7 °C | [4][7] |

Chemical Structure in Solution

In aqueous solution, this compound does not exist as a simple monomeric salt, Zr(CH₃COO)₄. Instead, it undergoes significant hydrolysis and polymerization to form complex polynuclear species.[2] Spectroscopic studies, particularly Zr K-edge EXAFS (Extended X-ray Absorption Fine Structure), have shown that the dominant species in solution is a hexanuclear cluster with the formula [Zr₆(O)₄(OH)₄(CH₃COO)₁₂].[2][4] This structure consists of a core of six zirconium atoms bridged by oxo and hydroxo groups, with acetate ligands coordinating to the zirconium centers.[2]

The formation of this stable hexanuclear cluster is a result of the strong tendency of Zr(IV) ions to hydrolyze, even at low pH.[2] The initial hydrolysis of a zirconium salt in water leads to the formation of a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[2][4] The addition of acetic acid results in a structural rearrangement to the more stable hexanuclear acetate species.[2][4]

Caption: Hydrolysis and polymerization pathway of zirconium ions in the presence of acetic acid.

Stability of this compound Solution

The stability of this compound solution is a critical factor for its application and is primarily dependent on temperature, pH, and concentration.

-

Temperature: The solution is generally stable at room temperature.[1] However, prolonged exposure to high temperatures can lead to irreversible hydrolysis and precipitation.[8] Conversely, while precipitates may form upon exposure to extreme cold, they often redissolve upon warming.[8]

-

pH: this compound solutions are weakly acidic.[2] The temperature at which hydrolysis occurs decreases as the pH decreases (becomes more acidic).[1] The stability of the this compound complex is greatest in a relatively narrow pH window.[9]

-

Concentration: Higher concentrations of this compound in solution are more prone to hydrolysis.[2]

Table 2: Factors Affecting the Stability of this compound Solution

| Factor | Effect on Stability | Notes | References |

| High Temperature | Decreases stability, can cause irreversible hydrolysis. | Prolonged exposure should be avoided. | [8] |

| Low Temperature | May cause reversible precipitation. | Precipitates often redissolve upon warming. | [8] |

| Low pH (Acidic) | Decreases the temperature of hydrolysis. | The complex is stable in a specific pH range. | [1][9] |

| High Concentration | Decreases stability, promotes hydrolysis. | Dilute solutions are generally more stable. | [2] |

Key Chemical Reactions

Hydrolysis and Polymerization

As mentioned, the primary reaction of this compound in water is hydrolysis, leading to the formation of polynuclear oxo- and hydroxo-bridged clusters. This process is complex and influenced by the reaction conditions. The initial zirconium precursor, often zirconyl chloride (ZrOCl₂), already exists as a tetrameric species in solution, which then reacts with acetic acid.

Thermal Decomposition

Upon heating, this compound solution and the solid material obtained from it undergo thermal decomposition to ultimately form zirconium dioxide (ZrO₂). This property makes it a valuable precursor for the synthesis of zirconia nanoparticles and coatings.[10] The decomposition process occurs in several stages, which can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The exact decomposition temperatures and intermediate products depend on the specific composition of the precursor and the heating atmosphere.[10][11] A safety data sheet indicates a decomposition temperature of 531 °C.[12]

Cross-linking Agent

This compound can act as an effective cross-linking agent for various polymers, including polysaccharides and polyvinyl alcohol.[13] The mechanism involves the formation of coordinate bonds between the zirconium species and functional groups on the polymer chains, such as carboxyl or hydroxyl groups. This creates a three-dimensional network, which can significantly improve the mechanical properties, water resistance, and thermal stability of the material.[14]

Caption: Mechanism of polymer cross-linking by this compound.

Experimental Protocols

Synthesis of this compound Solution

A common laboratory-scale synthesis involves the reaction of a zirconium salt with acetic acid.

Protocol:

-

Dissolve zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in deionized water to create a 1 M solution.

-

Prepare a 2 M solution of acetic acid (CH₃COOH) in deionized water.

-

Slowly add the 2 M acetic acid solution dropwise to the 1 M zirconyl chloride solution while stirring continuously. A typical molar ratio is 2:1 (acetic acid:zirconyl chloride).[9]

-

The mixture can be cured at a slightly elevated temperature (e.g., 55 °C) for a period of time (e.g., 2 hours) to facilitate the formation of the hexanuclear zirconium cluster.[9]

-

For the synthesis of crystalline this compound, the pH of a mixture of 1.0 M ZrOCl₂ and 1 M CH₃COOH can be adjusted to approximately 1.77 with ammonium (B1175870) acetate solution, followed by slow evaporation at room temperature.[2]

Another method involves the reaction of zirconium carbonate with acetic acid.[15]

Protocol:

-

Add acetic acid to a reaction vessel.

-

Gradually add active zirconium carbonate to the acetic acid with stirring. The weight ratio of zirconium carbonate to acetic acid is typically in the range of 1:0.35 to 1:0.6.

-

Heat the mixture to a temperature between 20 °C and 80 °C until the solution becomes clear. This indicates the completion of the reaction.[15]

Characterization of this compound Solution

5.2.1. Determination of Zirconium Concentration by Titration

The zirconium content in the solution can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Protocol:

-

Take a known volume of the this compound solution and dilute it with deionized water.

-

Adjust the pH of the solution to approximately 1.4 with a suitable acid (e.g., perchloric acid or hydrochloric acid).[8]

-

Add a few drops of an appropriate indicator, such as Xylenol Orange.

-

Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change from pink or red to yellow.[3][8]

5.2.2. Structural Analysis by EXAFS Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique to probe the local atomic structure of zirconium in solution.

Experimental Workflow:

Caption: Experimental workflow for EXAFS analysis of this compound solution.

5.2.3. Thermal Analysis by TGA/DTA

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound.

Protocol:

-

A small amount of the dried this compound gel or powder is placed in a crucible.

-

The sample is heated in a controlled atmosphere (e.g., air, nitrogen, or oxygen) at a constant heating rate (e.g., 5-10 °C/min).[10]

-

The TGA instrument measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

-

The resulting curves provide information about the decomposition temperatures, mass loss at each stage, and the nature of the thermal events (exothermic or endothermic).[10]

Applications in Research and Drug Development

This compound solution is a versatile precursor and reagent with several applications in research and development.

-

Synthesis of Zirconia (ZrO₂) Nanoparticles: It is widely used as a precursor in the sol-gel synthesis of zirconia nanoparticles, which have applications in ceramics, catalysis, and as biomaterials.[16][17]

-

Formation of Metal-Organic Frameworks (MOFs): The zirconium clusters present in the solution can serve as building blocks for the synthesis of zirconium-based MOFs. These materials have high porosity and surface area, making them promising candidates for drug delivery systems.[18][19] The pH-responsive nature of some Zr-MOFs allows for controlled drug release.[18][19]

-

Biocompatible Hydrogels: Its ionic cross-linking ability is utilized in the formation of biocompatible hydrogels for controlled release of therapeutics.[5]

-

Coatings and Surface Modification: this compound is used to create zirconia coatings and for the surface treatment of various materials.[13]

Safety and Handling

This compound solution is considered a corrosive substance that can cause skin, eye, and respiratory tract irritation.[1]

Table 3: Safety and Handling Precautions for this compound Solution

| Precaution | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles, and a lab coat. | [6][20] |

| Handling | Use in a well-ventilated area. Avoid inhalation of vapors or mist. Wash hands thoroughly after handling. | [1][12] |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. | [1] |

| Spills | Absorb with an inert material and dispose of as hazardous waste. Do not let the product enter drains. | [1] |

| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes and seek medical attention. | [1] |

| First Aid (Skin) | Flush with water. | [1] |

| First Aid (Ingestion) | Give a large amount of water. | [1] |

This guide provides a foundational understanding of the chemical properties of this compound solution. For more specific applications and in-depth analysis, consulting the primary research literature is recommended.

References

- 1. This compound | C8H12O8Zr | CID 24237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hzdr.de [hzdr.de]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound dilute acetic acid 7585-20-8 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound solution | Treibacher Industrie AG [treibacher.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemos.de [chemos.de]

- 13. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 14. medrillingfluids.com [medrillingfluids.com]

- 15. Preparation method of this compound solution with low free acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 17. scielo.br [scielo.br]

- 18. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. eastharbourgroup.com [eastharbourgroup.com]

An In-depth Technical Guide to the Crystal Structure of Solid-State Zirconium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid-state zirconium acetate (B1210297). It details the precise molecular arrangement, relevant quantitative data, and the experimental methodologies used for its characterization. This information is crucial for professionals in research and development who require a deep understanding of this compound's solid-state properties for applications ranging from materials science to pharmaceuticals.

Introduction: Beyond the Monomer

Historically, zirconium acetate was often conceptually simplified as a monomeric species, Zr(CH3COO)4. However, extensive crystallographic studies have revealed a more complex and stable hexanuclear cluster as the predominant form in the solid state.[1][2] This intricate structure is crucial for understanding the compound's reactivity, solubility, and performance in various applications. This guide will focus on the experimentally verified crystal structure of this hexanuclear cluster.

The Hexanuclear this compound Cluster

Single-crystal X-ray diffraction analysis has definitively identified the solid-state structure of this compound as a hexanuclear cluster with the chemical formula Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O .[1][3][4][5] This structure consists of a core of six zirconium atoms arranged in an octahedral geometry. This core is further stabilized by bridging oxide, hydroxide (B78521), and acetate ligands.[2]

The key features of this structure are:

-

A Zr₆ Octahedron: The six zirconium atoms form the vertices of an octahedron.

-

Bridging Ligands: The faces of this octahedron are capped by four μ₃-oxide (O²⁻) and four μ₃-hydroxide (OH⁻) ligands.[2]

-

Acetate Coordination: Twelve acetate (CH₃COO⁻) ligands bridge the edges of the zirconium octahedron in a bidentate syn-syn fashion.[1]

-

Coordination Number: Each zirconium(IV) ion is eight-coordinated, bonded to four μ₃-oxygen atoms (from both oxide and hydroxide groups) and four oxygen atoms from the bridging carboxylate groups.[1]

Quantitative Crystallographic and Bond-Length Data

The precise structural parameters of the hexanuclear this compound cluster have been determined through single-crystal X-ray diffraction. The following tables summarize the key crystallographic data and selected bond lengths.

Table 1: Crystallographic Data for Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O [1]

| Parameter | Value |

| Chemical Formula | C₂₄H₅₀O₃₇Zr₆ |

| Formula Weight | 1540.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.345(1) |

| b (Å) | 12.456(1) |

| c (Å) | 13.012(1) |

| α (°) | 99.87(1) |

| β (°) | 101.23(1) |

| γ (°) | 105.67(1) |

| Volume (ų) | 1812.3(3) |

| Z | 1 |

| Density (calculated) | 1.411 g/cm³ |

| Absorption Coefficient (μ) | 1.112 mm⁻¹ |

| F(000) | 762 |

Table 2: Selected Interatomic Distances (Å) [1][4]

| Bond | Distance (Å) |

| Zr-O (μ₃-O/OH) | 2.161(5) |

| Zr-O (carboxylate) | 2.223(8) - 2.254(8) |

| Zr-Zr (adjacent) | ~3.5 |

| Zr-Zr (opposite) | ~5.0 |

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental phases: synthesis of single crystals and their characterization by X-ray diffraction.

High-quality single crystals of Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O can be prepared by the slow evaporation of an aqueous solution.[1]

-

Materials:

-

1.0 M Zirconyl chloride (ZrOCl₂·8H₂O) solution

-

1.0 M Acetic acid (CH₃COOH) solution

-

2.0 M Ammonium (B1175870) acetate (CH₃COONH₄) solution

-

-

Procedure:

-

Mix equal volumes of 1.0 M ZrOCl₂ and 1.0 M CH₃COOH solutions (e.g., 5 mL of each).[1]

-

Adjust the pH of the resulting solution to approximately 1.77 by adding 2 M ammonium acetate solution.[1]

-

Allow the clear solution to slowly evaporate at room temperature over several weeks.[1]

-

Harvest the resulting crystals, separating them from any co-precipitated ligand.[1]

-

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction.

-

Instrumentation:

-

A Bruker AXS SMART diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) is a suitable instrument.[1]

-

-

Data Collection and Refinement:

-

Mount a suitable single crystal on the diffractometer.

-

Collect diffraction data at room temperature.

-

Perform data reduction using software packages such as Bruker AXS SAINT and SADABS.[1]

-

Solve the crystal structure using direct methods and refine it by full-matrix least-squares calculations with software like SHELX.[1]

-

Employ anisotropic thermal parameters for non-hydrogen atoms. Hydrogen atoms can be treated isotropically in idealized positions.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of solid-state this compound.

Caption: Experimental workflow for this compound crystal synthesis and analysis.

Conclusion

The solid-state structure of this compound is a well-defined hexanuclear cluster, Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O. This guide has provided the essential crystallographic data, interatomic distances, and detailed experimental protocols for its synthesis and characterization. A thorough understanding of this complex structure is paramount for its effective utilization in advanced materials, catalysis, and pharmaceutical applications. The provided data and methodologies serve as a valuable resource for researchers and professionals in these fields.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Aqueous Zirconium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous zirconium acetate (B1210297) is a critical precursor in various advanced materials and pharmaceutical applications. Its utility is intrinsically linked to its complex solution chemistry, dominated by hydrolysis and polymerization reactions that dictate the nature of the zirconium species present. Understanding the mechanistic pathways of these transformations is paramount for controlling the properties of the final products. This technical guide provides a comprehensive overview of the hydrolysis mechanism of aqueous zirconium acetate, detailing the key molecular species, the influence of reaction conditions, and the analytical techniques employed for characterization.

Core Hydrolysis Pathway: From Tetramer to Hexamer

The hydrolysis of zirconium in aqueous solutions is a complex process involving the formation of various oligo- and polymeric species. In the presence of acetate, the speciation is further influenced by ligand exchange and coordination. The core of the hydrolysis mechanism involves the transformation of a tetranuclear zirconium hydrolysis species to a more stable hexanuclear acetate complex.

Initially, in an acidic aqueous solution, zirconium(IV) ions predominantly exist as the tetranuclear hydrolysis species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ [1]. This complex features a square arrangement of zirconium atoms bridged by hydroxide (B78521) groups.

Upon the addition of acetic acid, a structural rearrangement occurs, leading to the formation of the hexanuclear acetate species, Zr₆(O)₄(OH)₄(CH₃COO)₁₂ [1][2]. This transformation is not a simple substitution reaction but involves the breakdown of the stable tetranuclear core and subsequent reassembly into the hexanuclear cluster. While the exact intermediate species are still a subject of research, it is proposed that the tetramer dissociates into smaller, more reactive monomeric or dimeric zirconium-acetate species, which then oligomerize to form the thermodynamically favored hexanuclear structure[1].

The overall reaction can be summarized as follows[1]:

3[Zr₄(OH)₈(H₂O)₁₆]⁸⁺ + 24CH₃COOH → 2Zr₆(O)₄(OH)₄(CH₃COO)₁₂ + 32H₂O + 24H⁺

Factors Influencing the Hydrolysis Mechanism

The hydrolysis and polymerization of this compound are highly sensitive to several experimental parameters, which can be tuned to control the speciation in solution.

-

pH: The pH of the aqueous solution plays a crucial role in determining the dominant zirconium species. At low pH (typically below 2), the formation of polymeric species is favored. As the pH increases, hydrolysis becomes more extensive, leading to the precipitation of zirconium hydroxide[3]. The conversion of the tetranuclear to the hexanuclear species is also pH-dependent.

-

Temperature: Elevated temperatures generally promote hydrolysis and condensation reactions[4]. Prolonged exposure to high temperatures can lead to irreversible changes in the solution, including the formation of larger oligomers and eventually precipitation.

-

Concentration: Higher concentrations of this compound tend to favor the formation of polymeric species.

-

Presence of Other Ligands: The coordination environment of the zirconium ions can be further modified by the presence of other coordinating species in the solution, which can compete with acetate and hydroxide ions.

Quantitative Data

While a complete kinetic and thermodynamic dataset for the entire hydrolysis pathway is still an area of active research, several studies have provided valuable quantitative information on specific aspects of the system.

| Parameter | Species | Value | Conditions | Reference |

| Thermodynamic Data | ||||

| log β (Complexation Constant) | [Zr(OH)₃(CH₃COO)] | 3.79 ± 0.07 | pH 2-4, 0.005–0.02 M ZrOCl₂ | [1] |

| log β° (Stability Constant) | [Zr(OH)₂(CH₃COO)]⁺ | 6.18 ± 0.05 | pH 0.82–1.64, 6.18 x 10⁻⁶ M ZrOCl₂ | [1] |

| Kinetic Data | ||||

| ΔH‡ (Activation Enthalpy) | Acetate exchange on [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | 15.0 ± 0.4 kcal/mol (chelating) | -30 to +25 °C in CD₂Cl₂ | |

| ΔS‡ (Activation Entropy) | Acetate exchange on [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | 8 ± 1 cal/mol·K (chelating) | -30 to +25 °C in CD₂Cl₂ |

Experimental Protocols

A variety of analytical techniques are employed to elucidate the complex solution chemistry of aqueous this compound. Detailed experimental protocols are crucial for obtaining reliable and reproducible data.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for probing the local atomic environment of the zirconium atoms in solution.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration and pH. For kinetic studies, samples can be taken at different time intervals. The solutions are typically loaded into a liquid sample cell with appropriate windows (e.g., Kapton).

-

Data Acquisition: Collect Zr K-edge EXAFS spectra at a synchrotron radiation source. Data is typically collected in transmission or fluorescence mode, depending on the concentration of the sample. The energy range should cover the pre-edge, edge, and EXAFS regions (e.g., from ~17.8 to ~19.0 keV for the Zr K-edge).

-

Data Analysis:

-

Data Reduction: The raw absorption data is processed to subtract the background and normalize the edge jump, yielding the EXAFS function, χ(E).

-

Fourier Transform: The χ(E) data is converted to k-space (χ(k)) and then Fourier transformed to obtain a pseudo-radial distribution function in R-space.

-

Data Fitting: The experimental EXAFS data is fitted to theoretical models based on the expected coordination shells around the zirconium atom. This allows for the determination of coordination numbers, interatomic distances, and Debye-Waller factors.

-

Single-Crystal X-ray Diffraction

This technique provides precise structural information on crystalline this compound species that can be isolated from solution.

Methodology:

-

Crystal Growth: Single crystals of this compound complexes can be grown by slow evaporation of a concentrated aqueous solution[1]. The pH and temperature of the solution should be carefully controlled to promote the formation of high-quality crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the dynamics of ligand exchange and identifying different zirconium species in solution.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for signal-to-noise.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For studying dynamic processes, variable-temperature NMR experiments can be performed. 2D NMR techniques such as EXSY (Exchange Spectroscopy) can be used to investigate chemical exchange processes.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal intensities to identify the different species present and to study their exchange kinetics.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the zirconium-oxygen and zirconium-ligand bonds.

Methodology:

-

Sample Preparation: Aqueous solutions of this compound are placed in a suitable cuvette.

-

Data Acquisition: A Raman spectrometer equipped with a laser source is used to irradiate the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

-

Data Analysis: The positions and intensities of the Raman bands are analyzed to identify the vibrational modes associated with different zirconium species and their coordination environments.

Conclusion

The hydrolysis of aqueous this compound is a multifaceted process that governs the formation of various polynuclear zirconium complexes. The transformation from the initial tetranuclear hydrolysis species to the final hexanuclear acetate complex is a key feature of this system. By understanding and controlling factors such as pH, temperature, and concentration, researchers and drug development professionals can manipulate the speciation of zirconium in solution, thereby tailoring the properties of the resulting materials and formulations for specific applications. The application of advanced analytical techniques such as EXAFS, single-crystal X-ray diffraction, NMR, and Raman spectroscopy is essential for unraveling the intricate details of this complex and important chemical system.

References

Solubility Profile of Zirconium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of zirconium acetate (B1210297) in various solvents. The information is intended to support researchers, scientists, and professionals in drug development and other fields where zirconium acetate is utilized. This document summarizes available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound Solubility

This compound, often available as a solution, is a compound with varied solubility depending on the solvent system. Its solubility is a critical parameter in its application as a precursor in the synthesis of advanced materials, in catalysis, and in the formulation of various industrial products.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available information. It is important to note that this compound is frequently supplied as an aqueous solution containing acetic acid, which can influence its solubility characteristics.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 931 g/L[1][2] | This value is reported by several chemical data aggregators, though the primary experimental source is not specified. |

| Water | Not Specified | Miscible[3] | The term "miscible" suggests that it is soluble in water in all proportions. |

Note: The significant discrepancy between a specific high solubility value and the qualitative term "miscible" highlights the need for application-specific experimental verification of this compound's aqueous solubility.

Qualitative Solubility in Organic Solvents

| Solvent Class | Solubility Description |

| Alcohols | Generally soluble[4] |

| Acetone | Generally soluble[4] |

| Polar Solvents | Soluble in polar solvents such as water and alcohols[5] |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature. However, without specific data for this compound, this should be determined experimentally.

-

pH: The pH of the solution can affect the chemical form of this compound in solution and, consequently, its solubility.

-

Presence of Acetic Acid: Commercial this compound solutions are often prepared in dilute acetic acid.[6] This can impact the equilibrium of the solution and its solubility characteristics.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of this compound solubility, experimental determination is recommended. The following protocols describe common methods for determining the solubility of an inorganic salt like this compound.

Protocol 1: Gravimetric Method for Aqueous Solubility

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solid.

Methodology:

-

Saturation: Add an excess of solid this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation. Ensure the temperature is maintained during this step.

-

Evaporation: Accurately measure a known volume or mass of the clear saturated solution into a pre-weighed container.

-

Drying: Evaporate the solvent (water) in an oven at a suitable temperature (e.g., 105°C) until a constant weight of the dried this compound is achieved.

-

Calculation: Calculate the solubility in grams per liter (g/L) or other desired units based on the mass of the dried solid and the initial volume/mass of the solution.

Protocol 2: Visual Method for Temperature-Dependent Solubility

This method is useful for determining the temperature at which a known concentration of solute dissolves completely.

Methodology:

-

Sample Preparation: Prepare a series of sealed tubes, each containing a known mass of this compound and a known volume of the solvent.

-

Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

-

Observation: Visually observe the temperature at which all the solid this compound completely dissolves. This temperature represents the saturation temperature for that specific concentration.

-

Data Compilation: Repeat this process for different concentrations to generate a solubility curve as a function of temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Caption: A general workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key characteristic for its effective use in various scientific and industrial applications. While it is generally known to be soluble in water and some polar organic solvents, precise quantitative data, particularly regarding the influence of temperature, remains scarce in readily accessible literature. For applications sensitive to concentration, it is highly recommended that researchers and drug development professionals perform experimental determinations of solubility under their specific formulation conditions. The protocols and workflow provided in this guide offer a starting point for such investigations.

References

An In-depth Technical Guide to the Stability of Zirconium Acetate Solutions and the Effects of pH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium acetate (B1210297) is a versatile inorganic compound with diverse applications, including in the manufacturing of water repellents, as a catalyst, and in the preparation of other zirconium compounds.[1][2] In the pharmaceutical and drug development sectors, zirconium compounds are gaining interest for various applications, including in the formulation of drug delivery systems. A thorough understanding of the stability of zirconium acetate solutions, particularly in response to changes in pH, is critical for ensuring product quality, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability of this compound solutions, with a focus on the significant impact of pH. It summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key chemical processes and experimental workflows.

Core Concepts: Hydrolysis and Polymerization

The stability of this compound in aqueous solutions is primarily governed by hydrolysis and subsequent polymerization of zirconium species.[3][4] Zirconium(IV) ions have a strong tendency to hydrolyze in water, even at low pH. This hydrolysis leads to the formation of various oligo- and polymeric species, which can eventually result in the precipitation of zirconium hydroxides or oxides, altering the properties and efficacy of the solution.[3][4]

The key factors influencing the rate and extent of hydrolysis and polymerization are:

-

pH: Lower pH (more acidic conditions) generally promotes hydrolysis.[1][3]

-

Temperature: Higher temperatures accelerate hydrolysis.[3][5] While stable at room temperature, prolonged exposure to elevated temperatures can lead to irreversible changes.[3][5]

-

Concentration: More concentrated solutions of this compound are more prone to hydrolysis.[3]

-

Presence of Acetate: Acetate ions act as ligands, complexing with the zirconium centers and influencing the structure of the resulting polynuclear species.

Quantitative Data on this compound Solution Stability

Table 1: General Stability of this compound Solutions

| Parameter | Condition | Observation | Citation |

| pH | Acidic (lower pH) | Increased likelihood of hydrolysis. | [1][3] |

| Near-neutral to slightly acidic (e.g., 3.3-4.2) | Generally stable at room temperature. | [2] | |

| Temperature | Room Temperature | Generally stable. | [1][3] |

| High Temperatures | Accelerated hydrolysis, potentially leading to irreversible precipitation. | [3][5] | |

| Extreme Cold | Precipitates may form but can often be redissolved upon warming. | [5] | |

| Concentration | High Concentration | Increased tendency to hydrolyze. | [3] |

Table 2: pH of Commercial this compound Solutions

| Product Description | ZrO₂ Content | pH Range | Citation |

| Aqueous Solution | 22% | 3.8 - 4.2 (at 20°C) | [2] |

| Aqueous Solution | 13% | 3.3 - 4.0 (at 20°C) | [2] |

Signaling Pathways and Logical Relationships

The chemical transformations of zirconium species in an aqueous acetate solution can be visualized as a pathway involving hydrolysis and polymerization, ultimately leading to the formation of more complex structures.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation, characterization, and stability testing of this compound solutions.

Protocol 1: Preparation of this compound Solutions with Varying Acetate/Zr Ratios

This protocol is adapted from the work of Hennig et al. and is suitable for investigating the influence of acetate concentration on zirconium speciation.[4]

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Acetic acid (CH₃COOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1.0 M stock solution of Zr(IV) by dissolving the appropriate amount of ZrOCl₂·8H₂O in deionized water.

-

Prepare a 2.0 M stock solution of acetic acid.

-

-

Prepare Sample Series:

-

To prepare a 0.1 M Zr(IV) solution with a specific molar ratio of acetic acid to Zr(IV), add the calculated volume of the 1.0 M Zr(IV) stock solution to the appropriate volume of the 2.0 M acetic acid stock solution.

-

Prepare a series of solutions with varying molar ratios of acetic acid/Zr(IV) (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0).

-

-

pH Adjustment:

-

Adjust the pH of each solution to a constant value (e.g., 1.5) using dilute HCl and NaOH solutions.

-

-

Equilibration:

-

Allow the solutions to equilibrate for a sufficient period (e.g., several weeks) to avoid kinetic effects before analysis.[4]

-

Protocol 2: General Stability Testing of this compound Solution

This protocol outlines a general approach for assessing the stability of a prepared this compound solution under various conditions.

Materials:

-

This compound solution of known concentration and pH

-

pH meter

-

Turbidimeter or nephelometer

-

UV-Vis spectrophotometer

-

Temperature- and humidity-controlled stability chambers

Procedure:

-

Initial Characterization (t=0):

-

Measure and record the initial pH, visual appearance (clarity, color), and turbidity of the this compound solution.

-

Determine the initial concentration of zirconium using a suitable analytical method (e.g., spectrophotometry).

-

-

Stability Study Setup:

-

Aliquot the solution into multiple sealed containers.

-

Place the containers in stability chambers under different conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove a container from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Visually inspect the solution for any signs of precipitation or color change.

-

Measure the pH and turbidity.

-

Determine the zirconium concentration.

-

-

Data Analysis:

-

Plot the measured parameters (pH, turbidity, concentration) as a function of time for each storage condition.

-

Analyze the data to determine the rate of degradation and estimate the shelf life of the solution.

-

Protocol 3: Spectrophotometric Determination of Zirconium Concentration

This protocol provides a general method for determining the concentration of zirconium in a solution.

Materials:

-

Zirconium standard solution

-

Complexing agent (e.g., Chrome Azurol S)

-

Buffer solution (e.g., acetate buffer, pH 4.2)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of known zirconium concentrations from the stock standard.

-

-

Sample and Standard Preparation:

-

To a fixed volume of each standard and the sample solution, add the buffer solution to adjust the pH.

-

Add a fixed volume of the complexing agent solution.

-

Dilute to a final volume with deionized water and mix well.

-

Allow the color to develop for a specified time.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard and the sample at the wavelength of maximum absorbance for the zirconium-complex.

-

-

Concentration Calculation:

-

Create a calibration curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of zirconium in the sample by interpolating its absorbance on the calibration curve.

-

Experimental Workflows

Visualizing the workflow of a stability study can aid in planning and execution. The following diagram illustrates a typical workflow for assessing the stability of a this compound solution.

Conclusion

The stability of this compound solutions is a critical parameter for its successful application, particularly in fields requiring high purity and consistent performance like drug development. This technical guide has highlighted the central role of pH in influencing the hydrolysis and polymerization of zirconium species, which are the primary drivers of instability. While a comprehensive quantitative dataset remains to be fully established in publicly available literature, the provided information on stability trends, experimental protocols, and conceptual pathways offers a solid foundation for researchers and scientists. For specific applications, it is imperative to conduct tailored stability studies to determine the optimal formulation and storage conditions for this compound solutions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hexanuclear Cluster Structure of Zirconium Acetate (B1210297)

This technical guide provides a comprehensive overview of the hexanuclear cluster structure of zirconium acetate, a key building block in materials science and a subject of interest in coordination chemistry. The document details its molecular architecture, formation, and the experimental protocols used for its synthesis and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

Zirconium(IV) acetate, often referred to as zirconyl acetate, is not a simple monomeric salt but rather a complex polynuclear species. In aqueous solutions, it predominantly exists as a stable, uncharged hexanuclear cluster with the chemical formula Zr₆(O)₄(OH)₄(CH₃COO)₁₂ [1][2]. This structure is of significant interest as it serves as a common precursor and secondary building unit (SBU) for creating advanced materials, most notably Metal-Organic Frameworks (MOFs) with exceptional chemical and thermal stability[2]. Understanding the precise structure and formation of this core is crucial for the rational design of new materials and for applications in catalysis, separation, and potentially drug delivery systems.

Molecular Structure and Architecture

The structure of the hexanuclear this compound cluster has been elucidated through single-crystal X-ray diffraction and confirmed to be identical in both solid and solution states by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy[1][3][4].

The core of the cluster consists of six zirconium atoms arranged in a regular octahedron[1]. This Zr₆ core is stabilized by a combination of oxo, hydroxo, and acetate ligands:

-

Oxo/Hydroxo Core : The six zirconium atoms are bridged by eight triply-bridging (µ₃) oxygen atoms that cap the faces of the octahedron. These are identified as four µ₃-oxo (O²⁻) and four µ₃-hydroxo (OH⁻) groups[1][5].

-

Acetate Ligands : Twelve bidentate acetate ligands bridge the edges of the Zr₆ octahedron in a syn-syn coordination mode[1].

-

Coordination Environment : Each Zr(IV) center is eight-coordinated, bonded to four µ₃-oxygen atoms from the core and four oxygen atoms from the bridging carboxylate groups[1].

The overall cluster is neutral, and in its crystalline form, it co-crystallizes with water molecules, leading to the formula Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂·8.5H₂O [1][3].

Data Presentation: Structural Parameters

The quantitative structural data, derived primarily from single-crystal X-ray diffraction, provides precise insights into the cluster's geometry.

| Parameter | Value / Description | Source |

| Chemical Formula | Zr₆(O)₄(OH)₄(CH₃COO)₁₂ | [1][2][3] |

| Crystal Formula | Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂·8.5H₂O | [1][4][5] |

| Zr Core Geometry | Regular Octahedron | [1] |

| Zr Coordination Number | 8 | [1] |

| Ligand Coordination | 8 x µ₃-O/OH bridges; 12 x bidentate syn-syn acetate bridges | [1] |

| Bond Distance: Zr-O (µ₃) | 2.161(5) Å | [1] |

| Bond Distance: Zr-O (acetate) | 2.223(8) – 2.254(8) Å | [1] |

| EXAFS Distance: Zr···Zr (adjacent) | ~3.5 Å | [4] |

| EXAFS Distance: Zr···Zr (opposite) | ~5.0 Å | [4] |

Formation Pathway

In aqueous media, the hexanuclear this compound cluster does not form directly. Its synthesis involves a significant structural rearrangement from the dominant tetranuclear hydrolysis species of zirconium(IV), [Zr₄(OH)₈(OH₂)₁₆]⁸⁺[1][5]. The addition of acetic acid to a solution containing this tetramer induces the rearrangement to the more thermodynamically stable hexanuclear cluster[1][3][5]. This transformation is a critical step in synthesizing materials based on this hexanuclear core.

Caption: Formation of the hexanuclear cluster from a tetranuclear precursor.

Experimental Protocols

Synthesis of Single Crystals

This protocol outlines the aqueous synthesis of crystalline Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂·8.5H₂O, as reported in the literature[1].

-

Preparation of Precursor Solution : Mix equal volumes of 1.0 M zirconium oxychloride (ZrOCl₂) and 1.0 M acetic acid (CH₃COOH). For example, combine 5 mL of each solution[1].

-

pH Adjustment : The initial pH of the mixture will be highly acidic (~0.30). Carefully add a 2 M solution of ammonium (B1175870) acetate to raise the pH to approximately 1.77[1]. This step is crucial as the hexanuclear cluster is the predominant species in a narrow pH window around 1.5[4].

-

Crystallization : Allow the resulting clear solution to evaporate slowly at room temperature over several days or weeks[1].

-

Isolation : As the solution volume reduces, crystals of the hexanuclear this compound will form alongside co-precipitated ammonium acetate/acetic acid. Carefully separate the desired product crystals[1].

Characterization Methods

This technique is used to determine the precise three-dimensional arrangement of atoms in the solid state.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer.

-

Data Collection : The crystal is cooled (e.g., to 100 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement : The collected diffraction pattern is used to solve the crystal structure, yielding atomic positions, bond lengths, and bond angles. The final refined structure provides the definitive molecular formula and connectivity, as shown in the data table above[1].

EXAFS is an element-specific technique used to probe the local atomic environment of zirconium in both solid and solution states, confirming that the cluster integrity is maintained.

-

Sample Preparation : Samples are prepared as either a solid powder or an aqueous solution of a specific concentration (e.g., 0.1 M Zr(IV))[5].

-

Data Acquisition : Spectra are collected at a synchrotron source. Data are recorded at the Zr K-edge (first inflection point at 17998 eV) in transmission mode[5]. The threshold energy (E₀) is typically defined around 18012 eV[5].

-

Data Analysis : The resulting EXAFS spectrum is analyzed to extract information about the coordination number and interatomic distances of neighboring atoms around the central zirconium atoms. A comparison of the spectra from the solid and solution samples confirmed the hexanuclear structure is preserved[1][4][5].

Caption: Workflow for the synthesis and characterization of the cluster.

Significance and Applications

The hexanuclear this compound cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂, is a robust and well-defined molecular building block. Its high connectivity and stability make it an ideal SBU for the synthesis of highly porous and stable zirconium-based MOFs, such as the UiO-66 family[2]. The ability to isolate and characterize this fundamental unit provides researchers with precise control over the synthesis of these advanced materials, which are of great interest for applications in gas storage, catalysis, chemical sensing, and biomedicine.

References

Methodological & Application

Application Notes and Protocols for Zirconia (ZrO₂) Synthesis Using Zirconium Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zirconia (ZrO₂) nanoparticles and thin films using zirconium acetate (B1210297) as a precursor. The methods described include sol-gel synthesis and spray pyrolysis, offering versatility for various research and development applications, including in the pharmaceutical and biomedical fields where zirconia's biocompatibility and chemical inertness are highly valued.

Introduction

Zirconium acetate (Zr(CH₃COO)₄) is an excellent precursor for the synthesis of high-purity zirconia. Its solubility in water and alcohols makes it suitable for wet-chemical synthesis routes like sol-gel and spray pyrolysis. These methods allow for precise control over the final properties of the zirconia, such as particle size, crystal structure, and surface area, which are critical for applications ranging from drug delivery systems to catalysts and dental implants.

The thermal decomposition of this compound proceeds through the formation of intermediate zirconium oxyacetates and hydroxides, ultimately yielding zirconia upon calcination at elevated temperatures. The final crystal phase of the zirconia—monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), or cubic (c-ZrO₂)—is highly dependent on the calcination temperature and other synthesis parameters.

Synthesis of Zirconia Nanoparticles via Sol-Gel Method

The sol-gel method is a versatile technique for producing fine, homogeneous zirconia nanoparticles at relatively low temperatures. The process involves the hydrolysis and condensation of the this compound precursor to form a stable sol, which is then converted into a gel. Subsequent drying and calcination of the gel yield the final zirconia nanoparticles.

Experimental Protocol

Materials:

-

This compound solution (e.g., 15-16% Zr in dilute acetic acid)

-

Deionized water

-

Ethanol (optional, as a solvent)

-

Ammonia (B1221849) solution (NH₄OH) or other base (for pH adjustment)

-

Beakers, magnetic stirrer, and hotplate

-

Drying oven

-

Muffle furnace

Procedure:

-

Sol Preparation:

-

Prepare an aqueous solution of this compound. The concentration can be varied to control the final particle size. A typical starting point is a 0.1 M to 0.5 M solution.

-

For hydrolysis, slowly add deionized water to the this compound solution while stirring vigorously. The molar ratio of water to zirconium can influence the hydrolysis and condensation rates, and consequently the particle characteristics. A ratio of 4:1 (water:Zr) is a common starting point.

-

-

Gelation:

-

Adjust the pH of the sol to initiate gelation. Slowly add a base, such as ammonia solution, dropwise while continuously stirring until a gel is formed. The pH at which gelation occurs can affect the properties of the final product.

-

Alternatively, gelation can be induced by aging the sol at a specific temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours) until a viscous gel is formed.

-

-

Drying:

-

Dry the resulting gel in an oven at a temperature between 80°C and 120°C for 12-24 hours to remove the solvent and residual organic compounds. This will result in a xerogel.

-

-

Calcination:

-

Calcine the dried xerogel in a muffle furnace at a desired temperature to obtain crystalline zirconia nanoparticles. The calcination temperature is a critical parameter that determines the crystal phase, crystallite size, and surface area of the final product. A typical calcination is performed for 2-4 hours.

-

Experimental Workflow: Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of zirconia nanoparticles.

Synthesis of Zirconia Thin Films via Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable method for depositing thin films of zirconia onto a substrate. The process involves atomizing a precursor solution and spraying the resulting aerosol onto a heated substrate, where the precursor decomposes to form a solid film.

Experimental Protocol

Materials:

-

This compound

-

Deionized water (or a suitable solvent mixture, e.g., water/isopropanol)

-

Substrates (e.g., glass, silicon wafers, or transparent conducting oxides)

-

Spray pyrolysis setup (including an atomizer, precursor solution delivery system, and a heated substrate holder)

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of this compound. The concentration typically ranges from 0.01 M to 0.2 M. The choice of concentration can affect the film thickness and morphology.

-

-

Substrate Preparation:

-

Thoroughly clean the substrates to ensure good film adhesion. A typical cleaning procedure involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized water and drying with a stream of nitrogen.

-

-

Deposition:

-

Heat the substrate to the desired deposition temperature. The substrate temperature is a critical parameter and typically ranges from 300°C to 500°C.

-

Atomize the precursor solution using a pneumatic or ultrasonic nebulizer.

-

Spray the aerosol onto the heated substrate. The solution flow rate and the distance between the nozzle and the substrate should be optimized to achieve a uniform coating.

-

The deposition is usually carried out in ambient air.

-

-

Post-Deposition Annealing (Optional):

-

The as-deposited films may be amorphous. To induce crystallization and improve the film quality, a post-deposition annealing step can be performed in a furnace at a temperature typically ranging from 500°C to 800°C for 1-2 hours.

-

Experimental Workflow: Spray Pyrolysis

Caption: Workflow for the spray pyrolysis deposition of zirconia thin films.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound to zirconia is a multi-step process. Initially, the hydrated this compound loses water. As the temperature increases, the acetate ligands begin to decompose, leading to the formation of zirconium oxyacetate intermediates. Further heating results in the complete removal of organic residues and the crystallization of zirconia. The final crystal phase is dependent on the calcination temperature.

Caption: Thermal decomposition pathway of this compound to zirconia.

Data Presentation: Effect of Calcination Temperature

The calcination temperature significantly influences the properties of the resulting zirconia. The following tables summarize the typical effects of increasing calcination temperature on the crystal phase, crystallite size, and surface area of zirconia synthesized from this compound.

Table 1: Effect of Calcination Temperature on Zirconia Crystal Phase

| Calcination Temperature (°C) | Predominant Crystal Phase |

| 400 - 500 | Amorphous to Tetragonal |

| 600 - 800 | Tetragonal and Monoclinic mixture |

| > 900 | Monoclinic |

Table 2: Quantitative Analysis of Calcination Temperature on Zirconia Properties

| Calcination Temperature (°C) | Crystallite Size (nm) | Surface Area (m²/g) |

| 400 | 5 - 10 | > 100 |

| 600 | 10 - 20 | 50 - 100 |

| 800 | 20 - 40 | < 50 |

| 1000 | > 40 | < 20 |

Note: The exact values can vary depending on the specific synthesis conditions such as heating rate, atmosphere, and holding time.

Conclusion

This compound is a versatile and convenient precursor for the synthesis of high-quality zirconia nanoparticles and thin films. The sol-gel and spray pyrolysis methods offer excellent control over the final material properties. By carefully controlling the experimental parameters, particularly the calcination temperature, the crystal phase, crystallite size, and surface area of the zirconia can be tailored to meet the specific requirements of various advanced applications in research, science, and drug development.